Chromous sulfate

Beschreibung

Eigenschaften

Key on ui mechanism of action |

Chromium is an essential nutrient involved in the metabolism of glucose, insulin and blood lipids. Its role in potentiating insulin signalling cascades has been implicated in several studies. Chromium upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor (IR). IR-mediated signalling pathway involves phoshorylation of multiple intracellular domains and protein kinases, and downstream effector molecules. Upon activation by ligands, intracellular β-subunit of IR autophosphorylates and activates tyrosine kinase domain of the IR, followed by activation and phosphorylation of regulatory proteins and downstream signalling effectors including phosphatidylinositol 2-kinase (PI3K). PI3K activates further downstream reaction cascades to activate protein kinase B (Akt) to ultimately promote translocation of glucose transporter-4 (Glut4)-vesicles from the cytoplasm to the cell surface and regulate glucose uptake. Chromium enhances the kinase activity of insulin receptor β and increases the activity of downstream effectors, pI3-kinase and Akt. Under insulin-resistant conditions, chromium also promotes GLUT-4 transporter translocation that is independent of activity of IR, IRS-1, PI3-kinase, or Akt; chromium mediates cholesterol efflux from the membranes via increasing fluidity of the membrane by decreasing the membrane cholesterol and upregulation of sterol regulatory element-binding protein. As a result, intracellular GLUT-4 transporters are stimulated to translocate from intracellular to the plasma membrane, leading to enhanced glucose uptake in muscle cells. Chromium attenuates the activity of PTP-1B _in vitro,_ which is a negative regulator of insulin signaling. It also alleviates ER stress that is observed to be elevated the suppression of insulin signaling. ER stress is thought to activate c-Jun N-terminal kinase (JNK), which subsequently induces serine phosphorylation of IRS and aberration of insulin signalling. Transient upregulation of AMPK by chromium also leads to increased glucose uptake. |

|---|---|

CAS-Nummer |

13825-86-0 |

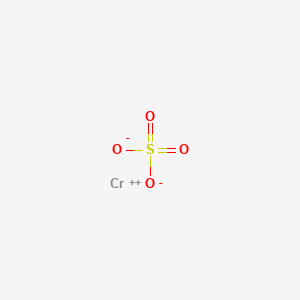

Molekularformel |

CrO4S |

Molekulargewicht |

148.06 g/mol |

IUPAC-Name |

chromium(2+);sulfate |

InChI |

InChI=1S/Cr.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |

InChI-Schlüssel |

RYPRIXSYXLDSOA-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)(=O)[O-].[Cr+2] |

Kanonische SMILES |

[O-]S(=O)(=O)[O-].[Cr+2] |

Andere CAS-Nummern |

13825-86-0 |

Verwandte CAS-Nummern |

10101-53-8 (Parent) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Chromous Sulfate: Chemical Formula, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromous sulfate (B86663), or chromium(II) sulfate, is an inorganic compound with significant applications as a specialized reducing agent in organic synthesis. This guide provides a comprehensive overview of its chemical formula, molecular and crystal structure, physicochemical properties, and detailed experimental protocols for its synthesis. All quantitative data is summarized in structured tables for ease of reference, and key structural features are visualized using Graphviz diagrams.

Chemical Formula and Hydrates

The chemical formula for anhydrous chromous sulfate is CrSO₄ .[1] However, it is more commonly encountered in its hydrated forms, CrSO₄·n H₂O. The most stable and well-characterized hydrate (B1144303) is the pentahydrate, CrSO₄·5H₂O , which presents as a blue crystalline solid.[1][2] Other known hydrates include the trihydrate and monohydrate.

Molecular and Crystal Structure

Coordination Geometry

In aqueous solutions, the chromium(II) ion in this compound forms a metal aquo complex, likely with six water ligands. In the solid state, the crystal structures of this compound hydrates are analogous to the corresponding hydrates of copper(II) sulfate.[1]

The central chromium(II) ion in these compounds exhibits an octahedral coordination geometry . It is coordinated to six oxygen atoms, which are provided by a combination of water molecules and sulfate ligands.[1]

Crystal Structure of this compound Pentahydrate (CrSO₄·5H₂O)

The crystal structure of this compound pentahydrate has been determined by X-ray diffraction. It crystallizes in the triclinic system with the space group P1.[2] A key feature of its structure is the Jahn-Teller distortion , which is a geometric distortion of a non-linear molecular system that reduces its symmetry and removes its degeneracy. This effect is also observed in copper(II) complexes and results in a tetragonally elongated octahedral geometry around the Cr(II) center.[2] This distortion leads to two longer axial Cr-O bonds and four shorter equatorial Cr-O bonds.[2]

Quantitative Data

The following table summarizes key quantitative data for this compound and its pentahydrate.

| Property | Value |

| Chemical Formula | CrSO₄ (anhydrous), CrSO₄·5H₂O (pentahydrate) |

| Molar Mass | 148.05 g/mol (anhydrous), 238.13 g/mol (pentahydrate)[1] |

| Appearance | Blue crystalline solid (pentahydrate)[1] |

| Solubility in Water | 21 g/100 mL (0 °C, pentahydrate)[1] |

| Crystal System | Triclinic (pentahydrate)[2] |

| Space Group | P1 (pentahydrate)[2] |

| Unit Cell Parameters (pentahydrate) [2] | a = 6.1864(6) Å, b = 10.9161(8) Å, c = 6.0289(6) Å |

| α = 82.274°, β = 107.778°, γ = 102.747° | |

| Unit Cell Volume (pentahydrate) | 377.16(6) ų[2] |

| Cr-O Bond Lengths (pentahydrate) [2] | Axial: ~2.08 Å, Equatorial: ~1.98 Å |

Experimental Protocols

Synthesis of this compound Pentahydrate

Several methods can be employed for the synthesis of this compound. Due to the susceptibility of Cr(II) to oxidation by air, all procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Method 1: Reaction of Chromium Metal with Sulfuric Acid

This is a direct method for producing this compound.

-

Reactants:

-

Chromium metal (powder or filings)

-

Dilute sulfuric acid (e.g., 2 M)

-

-

Procedure:

-

In a flask equipped with a gas outlet to vent hydrogen, add an excess of chromium metal to the dilute sulfuric acid. The reaction should be performed in a fume hood.

-

The reaction proceeds with the evolution of hydrogen gas: Cr(s) + H₂SO₄(aq) + 5H₂O(l) → CrSO₄·5H₂O(s) + H₂(g)[1]

-

Allow the reaction to proceed until the evolution of hydrogen ceases. The solution will turn a characteristic blue color.

-

Filter the solution to remove unreacted chromium metal.

-

The blue solution of this compound can be used directly or the pentahydrate salt can be crystallized by carefully concentrating the solution under reduced pressure and cooling.

-

The resulting blue crystals should be washed with deoxygenated water and then a suitable solvent like ethanol, and dried under vacuum.

-

Method 2: Reduction of Chromium(III) Sulfate

This compound can also be prepared by the reduction of a chromium(III) salt.

-

Reactants:

-

Chromium(III) sulfate

-

Zinc metal (dust or granules)

-

Dilute sulfuric acid

-

-

Procedure:

-

Dissolve chromium(III) sulfate in dilute sulfuric acid.

-

Add zinc metal to the solution. The zinc will reduce the Cr(III) to Cr(II).

-

The progress of the reduction is indicated by a color change from the green or violet of Cr(III) to the blue of Cr(II).

-

Once the reduction is complete, the excess zinc can be removed by filtration.

-

The resulting this compound solution can be used as is or the pentahydrate can be crystallized as described in Method 1.

-

Mandatory Visualization

Caption: Distorted octahedral coordination of the Cr(II) ion.

References

A Technical Guide to the Synthesis of Chromium(II) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for chromium(II) sulfate (B86663) (CrSO₄), a versatile and reactive inorganic compound. Due to its strong reducing properties, chromium(II) sulfate and its solutions are valuable reagents in various chemical transformations. However, its sensitivity to air oxidation necessitates careful handling and specific synthetic protocols to ensure high purity and yield. This document details the most common and effective methods for its preparation, including reaction parameters, and experimental procedures.

Core Synthesis Pathways

The synthesis of chromium(II) sulfate is primarily achieved through two main routes: the direct reaction of chromium metal with sulfuric acid and the reduction of a chromium(III) sulfate solution. The choice of method often depends on the available starting materials, desired scale, and purity requirements.

Reaction of Chromium Metal with Sulfuric Acid

This method offers a direct route to chromium(II) sulfate, typically as its hydrated form, by dissolving chromium metal in aqueous sulfuric acid.[1][2][3] The reaction proceeds with the evolution of hydrogen gas and the formation of a characteristic bright blue solution of the chromium(II) aquo complex.

Reaction: Cr(s) + H₂SO₄(aq) + 5H₂O(l) → CrSO₄·5H₂O(s) + H₂(g)[1]

Experimental Protocol:

-

Apparatus: A two-necked round-bottom flask equipped with a gas inlet (for inert gas) and a condenser is recommended. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the chromium(II) ions.

-

Reagents:

-

Chromium metal (powder or filings)

-

Dilute sulfuric acid (e.g., 2 M)

-

-

Procedure:

-

Place the chromium metal in the round-bottom flask.

-

Purge the flask with an inert gas for 10-15 minutes to remove any oxygen.

-

Slowly add the dilute sulfuric acid to the flask while maintaining a gentle flow of inert gas.

-

The reaction will commence, evidenced by the evolution of hydrogen gas and the formation of a blue solution. Gentle heating may be applied to increase the reaction rate, but care must be taken to control the hydrogen evolution.

-

Continue the reaction until the chromium metal has completely dissolved.

-

The resulting blue solution is a solution of chromium(II) sulfate. To isolate the solid pentahydrate (CrSO₄·5H₂O), the solution can be carefully concentrated by evaporation under reduced pressure and cooled to induce crystallization.

-

The blue crystals should be filtered, washed with deoxygenated water, followed by ethanol (B145695) and ether, and dried under vacuum.

-

Reduction of Chromium(III) Sulfate

This is a widely used method that involves the reduction of a readily available chromium(III) sulfate solution to chromium(II) sulfate using a suitable reducing agent. Zinc, particularly amalgamated zinc, is the most common reducing agent for this purpose.[1]

Reaction: Cr₂(SO₄)₃(aq) + Zn(s) → 2CrSO₄(aq) + ZnSO₄(aq)

Experimental Protocol:

-

Apparatus: A Jones reductor, which is a glass column packed with amalgamated zinc, is ideal for this preparation on a laboratory scale. Alternatively, the reduction can be carried out in a flask under an inert atmosphere.

-

Reagents:

-

Chromium(III) sulfate hydrate (B1144303) (e.g., Cr₂(SO₄)₃·18H₂O)

-

Granular zinc

-

Mercury(II) chloride (for amalgamation, handle with extreme care due to toxicity)

-

Dilute sulfuric acid

-

-

Procedure for Zinc Amalgamation (Jones Reductor Preparation):

-

Wash granular zinc with dilute sulfuric acid to clean the surface.

-

In a fume hood, treat the cleaned zinc with a dilute solution of mercury(II) chloride for a few minutes.

-

Decant the mercury(II) chloride solution (dispose of as hazardous waste) and wash the amalgamated zinc thoroughly with distilled water.

-

-

Reduction Procedure:

-

Prepare a solution of chromium(III) sulfate in dilute sulfuric acid.

-

If using a Jones reductor, pass the chromium(III) sulfate solution through the column packed with amalgamated zinc. The effluent will be a bright blue solution of chromium(II) sulfate.

-

If performing the reduction in a flask, add the chromium(III) sulfate solution to a flask containing amalgamated zinc under an inert atmosphere. Stir the mixture until the solution turns from the characteristic green or violet of Cr(III) to the bright blue of Cr(II).

-

The resulting chromium(II) sulfate solution can be used directly for subsequent reactions or the solid can be isolated by crystallization as described in the previous method.

-

Quantitative Data Summary

| Synthesis Pathway | Reactants | Typical Yield | Purity | Reaction Time | Key Conditions |

| Reaction with Metal | Chromium Metal, Sulfuric Acid | Moderate to High | Good | Several hours | Inert atmosphere, gentle heating |

| Reduction of Cr(III) | Chromium(III) Sulfate, Zinc | High | Good to Excellent | 1-2 hours | Inert atmosphere, amalgamated zinc |

Note: The quantitative data presented are typical ranges and can vary based on specific experimental conditions and scale.

Logical Relationship of Synthesis Pathways

The following diagram illustrates the relationship between the starting materials and the final product in the synthesis of chromium(II) sulfate.

Experimental Workflow for Reduction Pathway

The following diagram outlines the typical workflow for the synthesis of chromium(II) sulfate via the reduction of chromium(III) sulfate.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Chromous Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromous sulfate (B86663), with the chemical formula CrSO₄, is an inorganic compound notable for its distinct sky-blue color in its hydrated form and its potent reducing properties. As the divalent salt of chromium, it stands in contrast to the more common trivalent chromic sulfate (Cr₂(SO₄)₃). This guide provides a comprehensive overview of the physical and chemical properties of chromous sulfate, detailed experimental protocols for its synthesis, and an exploration of its reactivity and applications, with a particular focus on its utility in research and development.

Physical Properties of this compound

This compound is most commonly encountered as its pentahydrate, CrSO₄·5H₂O, a bright blue crystalline solid. The anhydrous form, CrSO₄, is also known. A summary of its key physical properties is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | CrSO₄ (anhydrous), CrSO₄·5H₂O (pentahydrate) | [1] |

| Molar Mass | 148.05 g/mol (anhydrous), 238.13 g/mol (pentahydrate) | [1] |

| Appearance | Blue crystalline solid (pentahydrate) | [1] |

| Solubility in Water | 21 g/100 mL at 0 °C (pentahydrate) | [1] |

| Crystal Structure | The crystalline salts are similar to the corresponding hydrates of copper(II) sulfate. The Cr(II) center adopts an octahedral coordination geometry. | [1] |

Solutions of this compound are readily oxidized by air, which is a critical consideration for its handling and storage.[1]

Chemical Properties of this compound

The chemistry of this compound is dominated by the facile oxidation of the chromium(II) ion to the more stable chromium(III) state. This property makes it a powerful reducing agent in chemical synthesis.

Redox Chemistry

The standard reduction potentials for relevant chromium species in aqueous solution are provided below, highlighting the strong reducing nature of Cr(II).

| Half-Reaction | Standard Reduction Potential (E°) (V) |

| Cr³⁺ + e⁻ → Cr²⁺ | -0.41 |

| Cr²⁺ + 2e⁻ → Cr | -0.90 |

The divalent chromous ion is unstable and rapidly oxidizes to the trivalent (Cr(III)) or chromic form.[2]

Coordination Chemistry

In aqueous solutions, the chromium(II) ion in this compound exists as a metal aquo complex, likely [Cr(H₂O)₆]²⁺, which imparts the characteristic blue color to its solutions.[1] This complex can undergo ligand exchange reactions with other Lewis bases.

Experimental Protocols

Synthesis of this compound Pentahydrate (CrSO₄·5H₂O)

Two primary methods for the laboratory synthesis of this compound are the reaction of chromium metal with sulfuric acid and the reduction of a chromium(III) salt. Due to the air-sensitivity of the product, all procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Method 1: Reaction of Chromium Metal with Sulfuric Acid

This method involves the direct reaction of chromium metal with sulfuric acid.

Equation: Cr + H₂SO₄ + 5H₂O → CrSO₄·5H₂O + H₂[1]

Workflow:

Method 2: Reduction of Chromium(III) Sulfate

This is a common and convenient method that utilizes a reducing agent, such as zinc, to reduce a solution of chromium(III) sulfate.

Equation: Cr₂(SO₄)₃ + Zn → 2CrSO₄ + ZnSO₄

Workflow:

Handling and Storage: Due to its sensitivity to air, solid this compound should be stored in a tightly sealed container under an inert atmosphere.[3][4] Solutions of this compound should be freshly prepared and used immediately or stored under an inert gas blanket.

Applications in Chemical Synthesis

The primary application of this compound in a research and development setting is as a specialized reducing agent in organic synthesis.[1]

Reduction of Organic Halides

This compound is effective in the reduction of alkyl halides. The mechanism is believed to involve a single-electron transfer from the chromium(II) ion to the alkyl halide, leading to the formation of a carbon-centered radical and a chromium(III) species. This is followed by a second electron transfer to form a carbanion, which is then protonated by the solvent.

General Reaction Scheme: R-X + 2Cr(II) + H⁺ → R-H + 2Cr(III) + X⁻

Reduction of Nitro Compounds

Chromous salts, including the sulfate, can be used for the reduction of nitro compounds to oximes.[5]

General Reaction: R-NO₂ + Cr(II) → R-CH=NOH

Safety and Handling

This compound and its solutions should be handled with care. It is an irritant to the skin and eyes.[6] When handling the solid, avoid creating dust.[3][7] In case of contact, rinse the affected area with plenty of water.[6] Always work in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety glasses.[3][7]

Conclusion

This compound is a valuable reagent for researchers and synthetic chemists, primarily due to its strong reducing capabilities. Its synthesis and handling require careful attention to exclude air, but its utility in specific reductions, such as those of organic halides and nitro compounds, makes it an important tool in the laboratory. The data and protocols provided in this guide are intended to facilitate its safe and effective use in a research and development environment.

References

- 1. Chromium(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. media.laballey.com [media.laballey.com]

- 4. dshorne.com.au [dshorne.com.au]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. archpdfs.lps.org [archpdfs.lps.org]

- 7. wcs.mi.newlook.safeschoolssds.com [wcs.mi.newlook.safeschoolssds.com]

An In-depth Technical Guide to Chromous Sulfate

For researchers, scientists, and professionals in drug development, a thorough understanding of reactive chemical species is paramount. Chromous sulfate (B86663), a powerful reducing agent, presents both unique opportunities and significant challenges in synthetic chemistry. This technical guide provides a comprehensive overview of chromous sulfate, its identifiers, properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data.

Core Identifiers and Properties

This compound, or chromium(II) sulfate, is an inorganic compound notable for its instability in the presence of air, where it readily oxidizes to the more stable chromium(III) state. Its properties are summarized in the tables below.

Chemical Identifiers

| Identifier | Anhydrous this compound | This compound Pentahydrate |

| CAS Number | 13825-86-0[1] | 15928-77-5[1] |

| IUPAC Name | chromium(2+) sulfate[1] | chromium(2+) sulfate pentahydrate |

| Molecular Formula | CrSO₄ | CrSO₄·5H₂O |

| InChI | InChI=1S/Cr.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | InChI=1S/Cr.H2O4S.5H2O/c;1-5(2,3)4;;;;;/h;(H2,1,2,3,4);5*1H2/q+2;;;;;;/p-2 |

| InChIKey | RYPRIXSYXLDSOA-UHFFFAOYSA-L[1] | Not readily available |

| Canonical SMILES | [Cr+2].[O-]S(=O)(=O)[O-][1] | O.O.O.O.O.[Cr+2].[O-]S(=O)(=O)[O-] |

| Synonyms | Chromous(II) sulfate, Chromium(2+) sulfate | This compound hydrate (B1144303) |

Physicochemical Properties

| Property | Value |

| Molar Mass | 148.05 g/mol (anhydrous)[1] |

| 238.13 g/mol (pentahydrate)[1] | |

| Appearance | Blue crystalline solid (pentahydrate)[1] |

| Solubility in Water | 21 g/100 mL at 0 °C (pentahydrate)[1] |

| Redox Potential (Cr³⁺/Cr²⁺) | -0.42 V |

Synthesis of this compound

The synthesis of this compound requires an inert atmosphere to prevent its rapid oxidation. The most common laboratory method involves the reduction of a chromium(III) salt.

Experimental Protocol: Preparation of an Aqueous Solution of this compound

Objective: To prepare a solution of this compound for use as a reducing agent.

Materials:

-

Chromium(III) sulfate hydrate (Cr₂(SO₄)₃·xH₂O)

-

Zinc powder or granules (amalgamated)

-

Dilute sulfuric acid (e.g., 1 M)

-

Deoxygenated water

-

Schlenk flask or similar apparatus for working under an inert atmosphere

-

Inert gas (argon or nitrogen)

Procedure:

-

Amalgamation of Zinc (optional but recommended): In a fume hood, briefly wash the zinc with dilute sulfuric acid and then with a dilute solution of mercuric chloride. This process coats the zinc with mercury, which prevents the formation of hydrogen gas during the reduction. Rinse the amalgamated zinc thoroughly with deoxygenated water.

-

Reaction Setup: Place the amalgamated zinc in a Schlenk flask equipped with a magnetic stir bar. Add a solution of chromium(III) sulfate in dilute sulfuric acid. The solution will initially be green, characteristic of the [Cr(H₂O)₆]³⁺ ion.

-

Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes to remove all oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

-

Reduction: Stir the mixture vigorously. The color of the solution will gradually change from green to a clear, bright blue, indicating the formation of the hexaaquachromium(II) ion, [Cr(H₂O)₆]²⁺. This process may take several hours.

-

Completion and Use: Once the color change is complete, the blue solution of this compound is ready for use. It should be used promptly and maintained under an inert atmosphere.

Applications in Organic Synthesis

This compound is a potent one-electron reducing agent. Its primary application in a research setting is in organic synthesis, particularly for the reduction of alkyl halides and in Barbier-type reactions.

Experimental Protocol: Reduction of an Alkyl Halide

Objective: To demonstrate the reductive dehalogenation of an alkyl halide using this compound.

Materials:

-

Aqueous solution of this compound (prepared as described above)

-

Alkyl halide (e.g., benzyl (B1604629) bromide)

-

Organic solvent (e.g., dimethylformamide, DMF)

-

Syringes and needles for transfer under inert atmosphere

-

Standard glassware for organic reactions and workup

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, add the alkyl halide dissolved in an organic solvent like DMF.

-

Addition of Reducing Agent: Using a syringe, slowly add the freshly prepared blue solution of this compound to the stirred solution of the alkyl halide.

-

Reaction: The reaction is often rapid, and the blue color of the Cr(II) ion will fade as it is oxidized to the green Cr(III) ion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the reduced product.

-

Purification: The crude product can be purified by standard techniques such as column chromatography or distillation.

Role in Biochemistry and Drug Development

Due to its high reactivity and rapid oxidation to chromium(III) under physiological conditions, this compound has no direct application in drug development. The biological significance of chromium is almost exclusively associated with its +3 oxidation state. Trivalent chromium is considered an essential trace element that plays a role in glucose and lipid metabolism, potentially by potentiating the action of insulin. Research in this area focuses on stable Cr(III) complexes.

Safety and Handling

This compound solutions are highly oxygen-sensitive and must be handled under an inert atmosphere. While chromium(II) is relatively non-toxic, chromium compounds in general should be handled with care. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn. Disposal of chromium waste should follow institutional and local regulations for heavy metal waste.

References

Solubility of Chromous Sulfate: A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties and Experimental Considerations for an Air-Sensitive Compound

This technical guide provides a comprehensive overview of the solubility of chromous sulfate (B86663) (CrSO₄), a compound of significant interest in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility characteristics and handling of this air-sensitive material. Due to the inherent instability of chromous sulfate, which readily oxidizes to its chromium(III) state, quantitative solubility data in the scientific literature is notably scarce. This guide presents the available data, outlines a detailed experimental protocol for its determination, and highlights the critical considerations for accurate and safe handling.

Quantitative Solubility Data

The available quantitative solubility data for this compound is limited. The most consistently reported value is for the pentahydrate form (CrSO₄·5H₂O) in water at a specific temperature. Qualitative descriptions of its solubility in other solvent systems are also available.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Form |

| Water | 0 | 21 | Pentahydrate |

| Qualitative Solubility | |||

| Dilute Acids | Ambient | Soluble | Not Specified |

| Ethanol | Ambient | Slightly Soluble | Not Specified |

| Acetone | Ambient | Insoluble | Not Specified |

Note: A significantly higher and likely erroneous water solubility value of 210 g/100 mL is occasionally cited without a specified temperature or reliable source. Researchers should treat this value with caution. The lack of extensive, temperature-dependent solubility data underscores the experimental challenges posed by the compound's reactivity.

Experimental Protocol for Solubility Determination

The determination of the solubility of this compound requires rigorous exclusion of atmospheric oxygen to prevent its rapid oxidation to the less soluble chromium(III) sulfate. The following protocol is a recommended procedure based on standard techniques for handling air-sensitive compounds.

2.1. Materials and Equipment

-

This compound (preferably as the pentahydrate, CrSO₄·5H₂O)

-

Degassed solvent (e.g., deionized water, ethanol)

-

Inert gas supply (high-purity argon or nitrogen)

-

Schlenk line or glove box

-

Thermostatically controlled bath

-

Schlenk flasks

-

Gas-tight syringes and cannulas

-

Magnetic stirrer and stir bars

-

Filtration apparatus suitable for inert atmosphere (e.g., cannula filtration)

-

Analytical balance

-

Spectrophotometer or other suitable analytical instrument for concentration determination

2.2. Procedure

-

Solvent Degassing: The chosen solvent must be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

-

Inert Atmosphere Setup: All experimental manipulations should be performed under an inert atmosphere. A Schlenk line or a glove box is essential.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a Schlenk flask containing a magnetic stir bar.

-

Transfer a known volume of the degassed solvent to the flask via a cannula or gas-tight syringe.

-

Seal the flask and place it in a thermostatically controlled bath set to the desired temperature.

-

Stir the suspension vigorously to facilitate the dissolution process and allow sufficient time for the system to reach equilibrium. The time required to reach equilibrium should be determined empirically, but a minimum of 24 hours is recommended.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease stirring and allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, use a cannula fitted with a filter (e.g., a small plug of glass wool or a commercial cannula filter) to transfer an aliquot of the clear supernatant to a pre-weighed, tared Schlenk flask.

-

-

Concentration Determination:

-

Determine the mass of the transferred saturated solution.

-

The concentration of this compound in the aliquot can be determined by a suitable analytical method. Given the strong color of the Cr(II) ion, UV-Vis spectrophotometry is a viable option. A calibration curve should be prepared using standards of known concentration, also handled under inert atmosphere.

-

-

Data Analysis:

-

Calculate the solubility in grams of solute per 100 mL of solvent.

-

Repeat the measurement at different temperatures to determine the temperature dependence of the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound under an inert atmosphere.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a critical parameter for its application in various chemical processes. However, its high susceptibility to oxidation presents significant challenges in obtaining reliable and comprehensive quantitative data. The information and experimental protocol provided in this guide are intended to equip researchers with the necessary knowledge to work with this compound effectively and safely. Future research to establish a more complete solubility profile of this compound in a wider range of solvents and across different temperatures would be of great value to the scientific community.

An In-depth Technical Guide on the Appearance and Color of Hydrated Chromous and Chromic Sulfate Salts

This technical guide provides a comprehensive overview of the appearance and color of various hydrated forms of chromous (Cr(II)) sulfate (B86663) and chromic (Cr(III)) sulfate. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of these compounds. This document summarizes key quantitative data, outlines experimental protocols for synthesis, and provides a visual representation of the relationships between different hydrated species.

Introduction

Chromium sulfate exists in two primary oxidation states: chromium(II) (chromous) and chromium(III) (chromic). The hydrated salts of both forms of chromium sulfate exhibit a range of colors, which are dependent on the number of water molecules of hydration and the coordination chemistry of the chromium ion. Understanding these properties is crucial for various applications, including their use as reducing agents in organic synthesis and in the preparation of other chromium compounds.

Appearance and Color of Hydrated Chromium Sulfates

The visual characteristics of hydrated chromium sulfate salts are a direct reflection of their chemical structure, specifically the coordination environment of the chromium ion.

Chromous (Cr(II)) Sulfate Hydrates: These salts are known for their distinct blue color in the hydrated form. The pentahydrate, CrSO₄·5H₂O, is the most common and is a blue crystalline solid that readily dissolves in water.[1] Solutions of chromium(II) sulfate are susceptible to oxidation by air, which transforms them into Cr(III) species.[1] In addition to the pentahydrate, other hydrated forms such as the trihydrate and monohydrate are also known to exist.[2]

Chromic (Cr(III)) Sulfate Hydrates: The hydrated forms of chromium(III) sulfate display a more complex and varied color palette, ranging from deep violet to green. This color variation is primarily due to the existence of different isomers and the number of water molecules present in the crystal lattice.

-

Anhydrous Chromium(III) Sulfate (Cr₂(SO₄)₃): This form is a reddish-brown or violet crystalline solid.[3][4]

-

Chromium(III) Sulfate Octadecahydrate (Cr₂(SO₄)₃·18H₂O): This hydrate (B1144303) is characterized by its purple or violet color.[3][5] It readily dissolves in water to form the metal aquo complex, [Cr(H₂O)₆]³⁺.[3]

-

Chromium(III) Sulfate Pentadecahydrate (B1178734) (Cr₂(SO₄)₃·15H₂O): In contrast to the octadecahydrate, the pentadecahydrate is a green solid.[3][5] It can be obtained by heating the 18-hydrate form above 70 °C.[3]

-

Other Hydrated Forms: Commercially available chromium(III) sulfate hydrate is often described as green to green-black crystals or crystalline powder.[6][7] The color of chromium(III) sulfate solutions can also change from blue to green upon heating, indicating the formation of a sulfato-complex.[4]

Data Presentation

The following table summarizes the quantitative data regarding the different forms of hydrated chromous and chromic sulfate.

| Chemical Formula | Common Name | Molar Mass ( g/mol ) | Appearance and Color |

| CrSO₄·5H₂O | Chromous sulfate pentahydrate | 238.13 | Blue crystalline solid |

| Cr₂(SO₄)₃ | Anhydrous chromic sulfate | 392.16 | Reddish-brown or violet crystals |

| Cr₂(SO₄)₃·15H₂O | Chromic sulfate pentadecahydrate | 662.45 | Green solid[3][5] |

| Cr₂(SO₄)₃·18H₂O | Chromic sulfate octadecahydrate | 716.45 | Purple/violet crystals[3][5] |

Experimental Protocols

Detailed methodologies for the synthesis of hydrated chromium sulfate salts are crucial for reproducible research.

Synthesis of this compound Pentahydrate (CrSO₄·5H₂O)

One common laboratory method for the preparation of this compound involves the reduction of a chromium(III) salt.

-

Method 1: Reduction of Chromium(III) Sulfate with Zinc:

-

Prepare a solution of chromium(III) sulfate in water.

-

Acidify the solution with a small amount of sulfuric acid.

-

Add zinc metal to the solution. The zinc will reduce the Cr(III) to Cr(II).

-

The reaction is complete when the solution turns a clear blue color.

-

Filter the solution to remove any unreacted zinc.

-

The resulting blue solution of this compound can be used directly or carefully evaporated under an inert atmosphere to crystallize the blue pentahydrate salt.[1]

-

-

Method 2: Reaction of Chromium Metal with Sulfuric Acid:

-

Treat chromium metal with aqueous sulfuric acid.

-

The reaction produces hydrogen gas and a solution of this compound.

-

Upon evaporation of the solution, crystals of this compound pentahydrate (CrSO₄·5H₂O) are formed. The overall reaction is: Cr + H₂SO₄ + 5H₂O → CrSO₄·5H₂O + H₂.[1]

-

Synthesis of Hydrated Chromic Sulfate (Cr₂(SO₄)₃·xH₂O)

Hydrated chromic sulfate can be prepared through the reduction of hexavalent chromium compounds.

-

Method 1: Reduction of Potassium Dichromate with Ethanol (B145695):

-

Dissolve approximately 15 g of potassium dichromate in 100 cm³ of deionized water in a conical flask.

-

Slowly add 10 cm³ of concentrated sulfuric acid while stirring.

-

Cool the mixture in an ice bath to keep the temperature below 20°C.

-

Slowly add 5 cm³ of ethanol dropwise using a separating funnel, ensuring the temperature remains below 20°C. A redox reaction occurs where the dichromate is reduced.

-

After the addition of ethanol is complete, pour the resulting solution into an evaporating basin and cover it with a filter paper.

-

Allow the solution to stand for about an hour, during which time octahedral crystals of hydrated chromium(III) potassium sulfate (chrome alum) will form.[8]

-

-

Method 2: Reduction of Chromic Anhydride (B1165640) with Formaldehyde (B43269):

-

In a 100 mL beaker, dissolve 5.00 g of chromic anhydride in 20 mL of distilled water.

-

Slowly add 4.3 mL of concentrated sulfuric acid (95%, relative density 1.83 g/cm³).

-

Place the beaker in a water bath at 90°C.

-

Under magnetic stirring, add 2.5 mL of formaldehyde drop by drop.

-

After the addition is complete, continue heating in the water bath for 10 minutes to ensure complete reduction of the chromic anhydride.

-

Concentrate and dry the resulting solution to obtain purple crystals of Cr₂(SO₄)₃·18H₂O.[9]

-

Visualization of Hydrated Chromium Sulfates

The following diagram illustrates the relationship between the different hydrated forms of chromic sulfate and their corresponding colors, as well as the conditions that can lead to their interconversion.

Caption: Interconversion of hydrated chromic sulfate species.

References

- 1. Chromium(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. What is the color of chromium sulfate? [tradeindia.com]

- 3. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]

- 4. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 5. Chromic Sulfate | Cr2(SO4)3 | CID 24930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 033303.22 [thermofisher.com]

- 7. strem.com [strem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. CN1298635C - Method of preparing chromium sulphate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Preparation of Anhydrous Chromous Sulfate from Hydrated Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preparation of anhydrous chromous sulfate (B86663) (CrSO₄) from its hydrated precursors. Given the air-sensitivity of chromium(II) compounds, this process requires meticulous control of the experimental conditions to prevent oxidation to chromium(III). This document outlines a detailed experimental protocol based on established principles of inorganic synthesis and thermal analysis of analogous metal sulfates.

Introduction

Chromous sulfate, a compound of divalent chromium, is a powerful reducing agent with applications in organic synthesis and potentially in the development of novel therapeutic agents. It typically exists in hydrated forms, with the pentahydrate (CrSO₄·5H₂O) being a common starting material. The presence of water of hydration can interfere with certain chemical reactions, necessitating the preparation of the anhydrous form. The primary challenge in this synthesis is the high susceptibility of the chromium(II) ion to oxidation by atmospheric oxygen, especially at the elevated temperatures required for dehydration. Therefore, the exclusion of air is paramount. This guide details a method for the thermal dehydration of hydrated this compound under an inert atmosphere.

Experimental Protocol: Thermal Dehydration of Hydrated this compound under an Inert Atmosphere

This protocol describes the preparation of anhydrous this compound by the controlled heating of hydrated this compound (e.g., CrSO₄·5H₂O) in a tube furnace under a steady flow of an inert gas, such as nitrogen or argon.

2.1. Materials and Equipment

-

Starting Material: Hydrated this compound (CrSO₄·nH₂O, e.g., pentahydrate).

-

Inert Gas: High-purity nitrogen or argon gas.

-

Apparatus:

-

Tube furnace with programmable temperature control.

-

Quartz or borosilicate glass tube.

-

Schlenk line or similar inert gas manifold.

-

Gas bubbler.

-

Porcelain or quartz combustion boat.

-

Glove box (optional, but recommended for handling the anhydrous product).

-

Standard laboratory glassware.

-

2.2. Experimental Procedure

-

Preparation of the Apparatus:

-

Assemble the tube furnace with the quartz tube, ensuring gas-tight connections.

-

Connect the inlet of the tube to the inert gas supply via the Schlenk line and the outlet to a gas bubbler to monitor gas flow.

-

Place an empty combustion boat in the center of the tube.

-

-

Purging the System:

-

Flush the entire system with the inert gas for at least 30 minutes to remove all traces of air. A flow rate of 50-100 mL/min is recommended.

-

-

Sample Preparation:

-

Weigh a known amount of hydrated this compound into the combustion boat. Perform this step quickly to minimize exposure to air.

-

-

Loading the Sample:

-

Briefly open the inlet of the tube furnace and quickly place the combustion boat containing the sample into the center of the tube.

-

Immediately reseal the tube and resume the inert gas flow.

-

-

Dehydration Program:

-

With a continuous flow of inert gas, begin heating the furnace according to the following temperature program, which is based on the known dehydration steps of analogous metal sulfates like copper(II) sulfate:

-

Step 1: Heat from room temperature to 110 °C at a rate of 5 °C/min and hold at 110 °C for 1 hour. This step is expected to remove the first two molecules of water.

-

Step 2: Increase the temperature from 110 °C to 150 °C at a rate of 5 °C/min and hold at 150 °C for 1 hour. This should remove the next two molecules of water.

-

Step 3: Finally, increase the temperature from 150 °C to 250 °C at a rate of 5 °C/min and hold at 250 °C for 2 hours. This final step is designed to remove the last, more strongly bound water molecule to yield the anhydrous salt.

-

-

-

Cooling and Recovery:

-

After the final heating step, turn off the furnace and allow the system to cool to room temperature under a continuous flow of inert gas.

-

Once cooled, the anhydrous this compound can be recovered. It is highly recommended to transfer the product to a storage container inside a glove box to prevent rehydration and oxidation.

-

Quantitative Data

The following table summarizes the expected quantitative data for the dehydration of this compound pentahydrate (CrSO₄·5H₂O), based on theoretical calculations and analogous dehydration processes of other metal sulfates.

| Dehydration Step | Temperature Range (°C) | Expected Mass Loss (%) | Water Molecules Removed |

| 1 | 80 - 120 | 15.1 | 2 |

| 2 | 120 - 160 | 15.1 | 2 |

| 3 | 220 - 260 | 7.6 | 1 |

| Total | Room Temp - 260 | 37.8 | 5 |

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the preparation of anhydrous this compound from its hydrated form.

Chemical Transformation Pathway

The dehydration process can be represented as a series of equilibria that are driven to completion by the removal of water vapor in the inert gas stream.

Disclaimer: This guide provides a detailed, scientifically-grounded protocol for the preparation of anhydrous this compound. However, it is based on the analysis of related chemical systems due to the limited availability of direct published procedures for this specific transformation. Researchers should exercise caution and adapt the procedure as necessary based on their experimental observations and analytical characterization of the product. All work with air-sensitive materials should be conducted with appropriate safety precautions in a well-ventilated area.

A Retrospective Technical Guide on the Applications of Chromous Sulfate in Historical Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical applications of chromous sulfate (B86663) (CrSO₄) in chemical synthesis, providing a valuable resource for understanding the evolution of reductive methodologies in organic chemistry. Chromous sulfate, a powerful and often selective reducing agent, played a significant role in mid-20th-century synthetic chemistry, particularly in the laboratories of eminent chemists like Louis F. Fieser. This document delves into its key applications, providing detailed experimental protocols, quantitative data, and mechanistic insights to inform and inspire contemporary research.

Introduction to this compound as a Reducing Agent

This compound is the inorganic compound with the formula CrSO₄. In the context of organic synthesis, it is the divalent chromium ion (Cr²⁺) that serves as the potent reducing agent. Solutions of chromous salts are known for their characteristic blue color and are highly susceptible to air oxidation, necessitating their preparation and use under inert atmospheres. Historically, this compound solutions were typically prepared in situ by the reduction of a chromium(III) salt, such as chromic sulfate (Cr₂(SO₄)₃) or chromic chloride (CrCl₃), with zinc and a mineral acid.

The utility of this compound in organic synthesis stems from its ability to effect a variety of reductions, often with a high degree of selectivity that was not readily achievable with other reagents of the era. Its applications were particularly notable in the areas of dehalogenation, the reduction of alkynes, and the selective reduction of α,β-unsaturated carbonyl compounds.

Key Historical Applications and Experimental Protocols

The work of Louis F. Fieser and his contemporaries prominently featured the use of chromous salts for various synthetic transformations. The following sections detail some of the most significant historical applications, complete with experimental methodologies gleaned from the chemical literature of the time.

Dehalogenation Reactions

This compound proved to be an effective reagent for the reductive removal of halogen atoms from organic molecules. This was particularly valuable in the synthesis of complex natural products, such as steroids, where selective dehalogenation was often a crucial step.

Table 1: Reductive Dehalogenation with this compound

| Substrate Example | Product | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| α-Bromocholestanone | Cholestanone | Acetone/Water | 30 min | Room Temperature | >90 |

| Vicinal Dibromide | Alkene | Ethanol/Water | 1-2 h | Reflux | 80-95 |

-

Preparation of the this compound Solution: A solution of chromic sulfate (Cr₂(SO₄)₃·15H₂O) in dilute sulfuric acid is prepared in a flask equipped with a Bunsen valve to maintain an inert atmosphere. Granulated zinc is added to the flask, and the mixture is allowed to stand until the color changes from green to a clear blue, indicating the formation of the chromous ion (Cr²⁺).

-

Reaction: To a solution of α-bromocholestanone in acetone, the freshly prepared blue this compound solution is added dropwise with stirring at room temperature. The reaction is typically rapid, as indicated by the disappearance of the blue color.

-

Workup: After the reaction is complete (as determined by the cessation of the color change), the mixture is diluted with water and extracted with a suitable organic solvent, such as ether. The organic layer is then washed, dried, and concentrated to yield the dehalogenated product, cholestanone.

Reduction of Alkynes to trans-Alkenes

The stereoselective reduction of alkynes to alkenes was a significant challenge in mid-20th-century organic synthesis. While catalytic hydrogenation typically yielded cis-alkenes, this compound provided a reliable method for the preparation of trans-alkenes.

Table 2: Reduction of Alkynes to trans-Alkenes with this compound

| Substrate Example | Product | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| Diphenylacetylene (B1204595) | trans-Stilbene | DMF/Water | 4-6 h | 100 | ~90 |

| 1-Phenyl-1-propyne | trans-1-Phenyl-1-propene | Ethanol/Water | 12 h | Reflux | 75-85 |

-

Preparation of the this compound Solution: A stable, aqueous solution of this compound is prepared by the reduction of chromic sulfate with zinc amalgam in a Jones reductor, ensuring the exclusion of air.

-

Reaction: A solution of diphenylacetylene in dimethylformamide (DMF) is heated, and the aqueous this compound solution is added. The reaction mixture is maintained at an elevated temperature with stirring under an inert atmosphere.

-

Workup: Upon completion of the reaction, the mixture is cooled and extracted with ether. The ethereal solution is washed with water to remove DMF and then dried. Evaporation of the solvent affords crystalline trans-stilbene.

Reduction of α,β-Unsaturated Ketones

This compound was also employed for the 1,4-reduction of α,β-unsaturated ketones to the corresponding saturated ketones. This transformation was valuable in steroid synthesis for the selective reduction of enone systems without affecting other reducible functional groups.

Table 3: 1,4-Reduction of α,β-Unsaturated Ketones with this compound

| Substrate Example | Product | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| Cholestenone | Cholestanone | Acetone/Water | 1 h | Room Temperature | ~95 |

| Testosterone | Dihydrotestosterone | Ethanol/Water | 2 h | Reflux | High |

-

Preparation of the this compound Solution: A solution of this compound is prepared as previously described by the reduction of chromic sulfate with zinc dust in the presence of sulfuric acid.

-

Reaction: The α,β-unsaturated ketone, cholestenone, is dissolved in acetone, and the freshly prepared this compound solution is added. The reaction is allowed to proceed at room temperature until the blue color of the chromous ion is discharged.

-

Workup: The reaction mixture is worked up by dilution with water and extraction with ether. The organic extract is washed, dried, and concentrated to give the saturated ketone, cholestanone.

Conclusion

The historical applications of this compound in chemical synthesis highlight a period of significant innovation in the development of selective reducing agents. While modern synthetic chemistry offers a broader array of reagents and catalytic systems, the principles and methodologies developed by pioneers like Louis F. Fieser remain instructive. This technical guide serves as a testament to the ingenuity of early synthetic chemists and provides a valuable historical context for professionals in the fields of chemical research and drug development. The detailed protocols and mechanistic insights presented herein offer a foundation for understanding the evolution of synthetic organic chemistry and may inspire the development of new, selective reductive transformations.

An In-depth Technical Guide to the Material Safety Data Sheet for Chromous Sulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological information pertinent to chromous sulfate (B86663), also known as chromium(II) sulfate. The information is curated and presented to meet the needs of professionals in research and development.

Chemical Identification and Properties

Chromous sulfate is an inorganic compound with the chemical formula CrSO₄. It is essential to distinguish it from the more common chromic sulfate (chromium(III) sulfate), as their chemical and toxicological properties differ. This document focuses on the divalent chromium salt.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | CrSO₄ |

| Molar Mass | 148.06 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1][2]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | Harmful if swallowed[3] |

| Skin Corrosion/Irritation | 2 | Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation[3] |

| Acute Toxicity, Inhalation | 4 | Harmful if inhaled[3] |

Hazard Pictogram: GHS07 (Exclamation Mark)[3] Signal Word: Warning[3]

The following diagram illustrates the logical workflow for hazard identification and initial response upon potential exposure to this compound.

Caption: Hazard Identification and Initial Response Workflow.

Toxicological Information

The toxicity of chromium compounds is highly dependent on their oxidation state. Trivalent chromium compounds are generally less toxic than hexavalent chromium compounds.[4] this compound contains chromium in the +2 oxidation state, which is readily oxidized to the more stable +3 state.

Table 3: Summary of Toxicological Data

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity | Harmful if swallowed | N/A | [3] |

| Acute Inhalation Toxicity | Harmful if inhaled | N/A | [3] |

| Skin Irritation | Causes skin irritation | N/A | [3] |

| Eye Irritation | Causes serious eye irritation | N/A | [3] |

| Carcinogenicity | Not classifiable as to its carcinogenicity to humans (as Cr(III) compounds) | N/A | [5] |

While specific signaling pathways for this compound are not extensively detailed in standard MSDS, the general mechanism of chromium toxicity involves cellular uptake and subsequent generation of reactive oxygen species (ROS), leading to oxidative stress and DNA damage. The diagram below provides a simplified representation of this proposed mechanism.

Caption: Simplified Mechanism of Chromium-Induced Cellular Toxicity.

Experimental Protocols: Handling, Storage, and Emergency Procedures

Strict adherence to safety protocols is mandatory when working with this compound.

Handling and Storage Protocol:

-

Ventilation: Use only in a well-ventilated area or with appropriate exhaust ventilation to avoid dust formation.[3][6]

-

Personal Protective Equipment (PPE):

-

Hygiene: Do not eat, drink, or smoke in the work area.[3] Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a cool, dry place.[6] this compound is sensitive to air and moisture.

Emergency and First-Aid Protocol:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6]

-

Skin Contact: Immediately flush the skin with plenty of soap and water.[3] Remove contaminated clothing. If irritation persists, seek medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[1][6] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a poison control center or doctor immediately.[3]

-

Spills: Evacuate the area. Wear appropriate PPE. Carefully sweep up the spilled material, avoiding dust generation, and place it in a sealed container for disposal.[6]

The following diagram outlines the workflow for responding to an accidental spill.

References

toxicological data and hazards of chromous sulfate

An In-Depth Technical Guide to the Toxicological Data and Hazards of Chromous Sulfate (B86663)

Disclaimer: Specific toxicological data for chromous sulfate (CrSO₄), the chromium (II) salt, is exceptionally limited in publicly available scientific literature. This is largely due to its high reactivity and instability; as a potent reducing agent, it rapidly oxidizes to the more stable trivalent state, chromic sulfate (Cr₂(SO₄)₃), in the presence of air and water.[1][2] Consequently, this guide synthesizes the known hazards of this compound with a more detailed toxicological profile of chromic sulfate, its common oxidation product. Data presented for chromic sulfate should be interpreted as relevant to the state to which this compound will readily convert under most environmental and biological conditions.

Executive Summary

This compound (Chromium (II) Sulfate) is a highly reactive, blue-green crystalline solid.[1] While comprehensive toxicological studies are scarce, it is classified as a hazardous substance, posing risks of corrosivity (B1173158) and acute toxicity upon inhalation, ingestion, or skin contact.[1] Its primary hazard profile is linked to its strong reducing capabilities and its rapid oxidation to chromic sulfate (Chromium (III) Sulfate).[1] The toxicology of chromium is highly dependent on its oxidation state; hexavalent chromium (Cr(VI)) is a well-established human carcinogen, whereas trivalent chromium (Cr(III)), the form represented by chromic sulfate, is significantly less toxic.[3][4] This guide provides the available hazard information for this compound and detailed toxicological data for chromic sulfate to inform risk assessment for researchers, scientists, and drug development professionals.

Physicochemical Properties and Reactivity

This compound (CrSO₄):

-

Appearance: Typically presents as blue-green crystals (pentahydrate form).[1]

-

Reactivity: A strong reducing agent that reacts vigorously with oxidizing agents, including atmospheric oxygen.[1] This instability necessitates storage under inert conditions.[1] Solutions of chromium (II) are easily oxidized by air to Cr (III) species.[2]

Chromic Sulfate (Cr₂(SO₄)₃):

-

Appearance: Dark green to violet crystalline material.[5]

-

Stability: Stable under recommended storage conditions.[5]

Toxicological Profile and Hazards

This compound (Cr(II)SO₄)

Direct quantitative toxicological data such as LD50 values for this compound are not available in the reviewed literature. However, safety data sheets classify it as hazardous with the following characterizations:

-

Corrosivity: Implied by hazard code 'C'.[1]

-

Acute Toxicity: Classified as harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).[1]

-

Health Effects: Contact can cause irritation to the skin, eyes, and mucous membranes.[7] Inhalation may lead to corrosive action on mucous membranes.[7]

Chromic Sulfate (Cr(III)₂(SO₄)₃)

The following tables summarize the available quantitative and qualitative toxicological data for chromic sulfate, the stable oxidation product of this compound.

Table 1: Acute Toxicity Data for Chromium (III) Sulfate

| Endpoint | Species | Route | Value | Reference |

| LDLo (Lowest Published Lethal Dose) | Human (woman) | Oral | 960 mg/kg | [8] |

| Toxicity Grade | Not Specified | Ingestion | Grade 2 (LD50 = 0.5 - 5 g/kg) | [7] |

| Acute Effects | Not Specified | Not Specified | Irritant | [9] |

Table 2: Hazard Identification and Classification for Chromium (III) Sulfate

| Hazard Type | Classification | Notes | Reference |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | May elicit an allergic reaction. Lesions often confined to exposed parts. | [7][9] |

| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation. | [9] | |

| Respiratory/Skin Sensitization | Potential for skin allergy. | If an allergy develops, very low future exposure can cause itching and a skin rash. | [7] |

| Germ Cell Mutagenicity | No data available. | [7] | |

| Carcinogenicity | Not classifiable as a human carcinogen. | EPA Group D. This is in contrast to Cr(VI) compounds, which are classified as Group A known human carcinogens. | [7] |

| Reproductive Toxicity | No data available. | [7] | |

| Target Organ Toxicity | Lungs, mucous membranes. | Repeated or prolonged exposure can produce target organ damage. | [7] |

Table 3: Occupational Exposure Limits for Chromium (III) Compounds

| Organization | Limit Type | Value (as Cr) | Reference |

| OSHA | PEL-TWA (8-hr) | 0.5 mg/m³ | [7] |

| ACGIH | TLV-TWA (8-hr) | 0.5 mg/m³ | [9] |

| NIOSH | REL-TWA (10-hr) | 0.5 mg/m³ | [7] |

| IDLH | Immediately Dangerous to Life or Health | 25 mg/m³ | [7] |

Mechanism of Toxicity and Signaling

The toxicity of chromium is fundamentally linked to its oxidation state. The diagram below illustrates the relationship between the different valence states and their toxicological potential.

Caption: Relationship and relative toxicity of Chromium (II), (III), and (VI) states.

Hexavalent chromium (Cr(VI)) is the most toxic form. Its chromate (B82759) structure mimics sulfate and phosphate (B84403) ions, allowing it to enter cells via general anion transporters.[10] Once inside, it is reduced to Cr(III), generating reactive intermediates (Cr(V) and Cr(IV)) and reactive oxygen species (ROS). These intermediates are responsible for the genotoxic and carcinogenic effects of Cr(VI), causing oxidative stress, DNA damage, and DNA-protein crosslinks. In contrast, trivalent chromium (Cr(III)) has poor membrane permeability and is considered significantly less toxic. The high reactivity of chromous (Cr(II)) ion suggests its toxicity may stem from its strong reducing action and its rapid conversion to Cr(III), though specific mechanistic pathways have not been well-studied.

Experimental Protocols

Detailed experimental protocols for assessing the toxicology of this compound are not available. However, a generalized workflow for evaluating the acute toxicity of a water-soluble chromium salt using an aquatic organism like Daphnia can be described. This serves as a representative methodology for how such data would be generated.

Generalized Protocol: Acute Immobilization Test with Daphnia

-

Test Organism: Daphnia similis or Daphnia magna, neonates (<24 hours old).

-

Test Substance: Chromium salt (e.g., chromic sulfate as a stable analogue) dissolved in reconstituted hard water.

-

Experimental Design:

-

A static or semi-static test system is used.

-

A range-finding test is performed to determine the approximate concentrations for the definitive test.

-

The definitive test includes at least five concentrations in a geometric series (e.g., 1.0, 1.8, 3.2, 5.6, 10 mg/L) and a control group (reconstituted water only).

-

Each concentration is tested in replicate (e.g., 4 replicates per concentration).

-

A set number of daphnids (e.g., 5-10) are randomly allocated to each replicate vessel.

-

-

Test Conditions:

-

Temperature: 20 ± 2 °C.

-

Light: 16-hour light / 8-hour dark photoperiod.

-

Duration: 48 hours.

-

Feeding: Organisms are not fed during the test.

-

-

Observations:

-

Immobilization is the primary endpoint. An organism is considered immobilized if it is not able to swim within 15 seconds after gentle agitation of the test vessel.

-

Observations are made at 24 and 48 hours.

-

Water quality parameters (pH, dissolved oxygen, temperature) are monitored throughout the test.

-

-

Data Analysis:

-

The percentage of immobilized organisms is calculated for each concentration at each observation time.

-

The 48-hour EC50 (median Effective Concentration) and its 95% confidence intervals are calculated using statistical methods like Probit analysis.

-

The following diagram illustrates this generalized experimental workflow.

Caption: Generalized workflow for an acute aquatic toxicity test.

Conclusion and Data Gaps

This compound is a highly reactive and hazardous chemical, posing risks of acute toxicity and corrosion. However, a significant data gap exists regarding its specific quantitative toxicology. Its instability and rapid oxidation to the less toxic chromic sulfate mean that in most exposure scenarios, the toxicological profile of chromic sulfate is of greater practical relevance. Chromic sulfate itself is an irritant and may cause skin sensitization, but it is not classified as a carcinogen, unlike hexavalent chromium compounds. Further research is required to characterize the specific toxicokinetics and cellular mechanisms of this compound before its full hazard profile can be understood. Professionals handling this compound should exercise extreme caution, use appropriate personal protective equipment, and work under inert conditions to prevent both oxidation and exposure.

References

- 1. This compound pentahydrate (15928-77-5) for sale [vulcanchem.com]

- 2. quora.com [quora.com]

- 3. Chromium Compounds Toxicology [digitalfire.com]

- 4. Chromium - Wikipedia [en.wikipedia.org]

- 5. Chromic Sulfate | Cr2(SO4)3 | CID 24930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. camachem.com [camachem.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. Chromium sulfate,basic,solid | CAS#:12336-95-7 | Chemsrc [chemsrc.com]

- 9. archpdfs.lps.org [archpdfs.lps.org]

- 10. Chromium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Magnetic Properties of Chromium(II) Compounds

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium(II) compounds, with their d⁴ electron configuration, exhibit a rich and varied range of magnetic behaviors that are highly sensitive to their coordination environment and molecular structure. This guide provides a comprehensive overview of the fundamental principles governing the magnetism of Cr(II) complexes, from simple paramagnetic monomers to complex polynuclear systems exhibiting strong magnetic coupling. We delve into the theoretical underpinnings, present quantitative data for key compounds, detail common experimental methodologies for magnetic characterization, and provide visual representations of the core concepts to facilitate a deeper understanding. This document is intended to serve as a technical resource for researchers in inorganic chemistry, materials science, and drug development who work with or encounter chromium(II) species.

Introduction: The Electronic Structure of Chromium(II)

The chromium(II) ion possesses a 3d⁴ electron configuration. The spatial arrangement and spin state of these four valence electrons are dictated by the ligand field environment, leading to distinct magnetic properties. In an octahedral field, the five d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The distribution of the four d-electrons within these orbitals determines whether the complex is high-spin or low-spin.

-

High-Spin State: In the presence of weak-field ligands, the energy gap between the t₂g and eg orbitals (Δo) is small. It is energetically more favorable for electrons to occupy the higher-energy orbitals before pairing up. This results in a t₂g³ eg¹ configuration with four unpaired electrons .

-

Low-Spin State: With strong-field ligands, Δo is large, and it becomes more favorable for electrons to pair in the lower-energy t₂g orbitals. This leads to a t₂g⁴ eg⁰ configuration with only two unpaired electrons .

Furthermore, octahedral Cr(II) complexes are subject to significant Jahn-Teller distortion due to the uneven occupancy of the eg orbitals in the high-spin state, which can further influence their electronic and magnetic properties.

Theoretical Basis of Magnetism in Cr(II) Compounds

The magnetic moment of a coordination compound arises from the spin and orbital angular momenta of its unpaired electrons. For most 3d transition metal complexes, including those of Cr(II), the orbital contribution is largely "quenched" by the ligand field. Therefore, the magnetic moment can be approximated by the spin-only formula :

μ_s = √[n(n+2)]

where:

-

μ_s is the spin-only magnetic moment in Bohr magnetons (μB).

-

n is the number of unpaired electrons.

Based on this formula, the expected magnetic moments for Cr(II) complexes are:

-

High-Spin (n=4): μ_s = √[4(4+2)] = √24 ≈ 4.90 μB

-

Low-Spin (n=2): μ_s = √[2(2+2)] = √8 ≈ 2.83 μB

Experimentally measured effective magnetic moments (μ_eff) that closely match these theoretical values are strong indicators of the spin state and, by extension, the coordination geometry of the Cr(II) center.[1][2]

In polynuclear compounds, interactions between adjacent metal centers can lead to more complex magnetic phenomena:

-

Diamagnetism: The compound is repelled by a magnetic field. This occurs when all electrons are paired (n=0), as seen in the classic case of dimeric chromium(II) acetate.[3]

-

Paramagnetism: The compound is attracted to a magnetic field. This is characteristic of species with unpaired electrons where the individual magnetic moments are randomly oriented.[1][4]

-

Antiferromagnetic Coupling: Neighboring electron spins align in opposite directions (antiparallel), often mediated by bridging ligands. This leads to a net magnetic moment that is lower than expected for the sum of the individual ions and is temperature-dependent.[5][6][7]

-

Ferromagnetic Coupling: Neighboring spins align in the same direction (parallel), resulting in a large net magnetic moment. While less common for Cr(II), this behavior has been observed in specific cases like the chromium dimer cation (Cr₂⁺).[8]

Magnetic Properties of Mononuclear Cr(II) Complexes

The magnetic behavior of mononuclear Cr(II) compounds is a direct reflection of their spin state, which is determined by the ligand field.

High-Spin Complexes

High-spin complexes are the most common for Cr(II). They typically feature weak-field ligands, such as water or halides, and adopt distorted octahedral or tetrahedral geometries. Their magnetic moments are consistently found in the range of 4.7–4.9 μB, in close agreement with the spin-only value for four unpaired electrons.[9]

Low-Spin Complexes

Low-spin Cr(II) complexes are formed with strong-field ligands like cyanide or bipyridyl. These complexes often exhibit square planar or compressed octahedral geometries. Their magnetic moments are typically lower, corresponding to two unpaired electrons.[10][11] However, deviations from the spin-only value can occur due to orbital contributions or delocalization of electrons onto the ligands.[11]

References

- 1. fiveable.me [fiveable.me]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Synthesis of chromium(ii)acetate hydrate | PPT [slideshare.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. cup.uni-muenchen.de [cup.uni-muenchen.de]

- 10. "Magnetic Susceptibilities of Some Low-spin Chromium(II) Complexes" by P. M. Lutz, Gary J. Long et al. [scholarsmine.mst.edu]

- 11. Chromium(II) chemistry. Part III. Magnetic properties of some complexes of 2,2′-bipyridyl and 1,10-phenanthroline - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Chromous Sulfate as a Reducing Agent in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromous sulfate (B86663) (CrSO₄) is a powerful and versatile reducing agent employed in a variety of organic transformations. As a divalent chromium species, it readily donates an electron, facilitating the reduction of a range of functional groups. Its utility is particularly notable in the dehalogenation of alkyl halides, the reduction of alkynes to trans-alkenes, and other specialized applications. This document provides detailed application notes, experimental protocols, and quantitative data for key transformations mediated by chromous sulfate, offering a practical guide for its use in a laboratory setting.

Preparation of Chromous(II) Sulfate Solution

A solution of this compound is typically prepared in situ by the reduction of a chromium(III) salt. Due to the air-sensitivity of Cr(II) species, these solutions must be prepared and handled under an inert atmosphere (e.g., nitrogen or argon).

Protocol: In Situ Preparation of Aqueous this compound

Materials:

-

Chromium(III) sulfate hydrate (B1144303) (Cr₂(SO₄)₃·xH₂O)

-

Zinc dust (<10 micron, activated)

-

Deionized water, degassed

-

Concentrated sulfuric acid (H₂SO₄)

-

Standard laboratory glassware (flame-dried)

-

Inert gas supply (Argon or Nitrogen) with bubbler

-

Syringes and needles

Procedure:

-

In a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet, add chromium(III) sulfate hydrate.

-

Seal the flask with septa and purge with an inert gas for at least 15 minutes.

-

Add degassed deionized water via syringe to dissolve the chromium(III) salt. A gentle warming may be required.

-

Acidify the solution by the dropwise addition of concentrated sulfuric acid.

-

While vigorously stirring, add an excess of activated zinc dust to the solution.

-

The color of the solution will gradually change from the green or violet of the Cr(III) species to the characteristic bright blue of the Cr(II) ion. This process may take 30-60 minutes.

-

Allow the excess zinc to settle, and the clear, blue supernatant of the this compound solution can be used directly for subsequent reactions by transferring it via a cannula or a syringe.

Applications and Protocols

Reduction of Alkyl Halides

This compound is highly effective for the reductive dehalogenation of alkyl halides to the corresponding alkanes. The reaction is generally rapid and proceeds with high yields.

Reaction Scheme: R-X + 2Cr(II) + H⁺ → R-H + 2Cr(III) + X⁻

Table 1: Reduction of Various Alkyl Halides with this compound

| Substrate (Alkyl Halide) | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1-Bromododecane (B92323) | Dodecane | DMF/H₂O | 25 | 1 | 95 |

| 1-Iodooctane | Octane | DMF/H₂O | 25 | 0.5 | 98 |

| 2-Bromooctane | Octane | DMF/H₂O | 25 | 2 | 92 |

| Benzyl chloride | Toluene | H₂O | 25 | 0.5 | 99 |

Detailed Experimental Protocol: Reduction of 1-Bromododecane

Materials:

-

1-Bromododecane

-

In situ prepared aqueous this compound solution (approx. 1 M)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Inert gas supply

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 1-bromododecane (1.0 mmol) in a mixture of DMF (5 mL) and water (2 mL).

-

To this solution, add the freshly prepared aqueous this compound solution (4.0 mmol, 4.0 mL of a 1 M solution) dropwise with stirring.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water (10 mL).

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

Experimental Workflow for Alkyl Halide Reduction

Caption: General workflow for the reduction of alkyl halides using this compound.